Cas no 85116-38-7 (Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-)
Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- Chemical and Physical Properties
Names and Identifiers
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- Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-
- (-)-Ipc2B(Allyl), 1M IN Pentane
- prop-2-enyl-bis[(1R,3R,4S,5R)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
- (-)-Ipc2B(allyl) solution
- (-)-B-Allyldiisopinocampheylborane solution
- (-)-Ipc2B(allyl)borane solution
- (-) - Ipc2B (allyl) borane
- (-)-B-ALLYLDIISOPINOCAMPHEYLBORANE 1 M IN DIOXANE
- Borane, 2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-
- (-)-Ipc2B(allyl)borane solution 1 M in pentane
- (-)-Ipc2B(allyl)borane solution
- prop-2-enyl-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
- DTXSID50455581
- 85116-38-7
-
- Inchi: 1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m1/s1
- InChI Key: ZIXZBDJFGUIKJS-RLEROFIGSA-N
- SMILES: B(CC=C)([C@@H]1C[C@]2([H])C[C@@]([H])(C2(C)C)[C@H]1C)[C@@H]1C[C@]2([H])C[C@@]([H])(C2(C)C)[C@H]1C
Computed Properties
- Exact Mass: 326.31400
- Monoisotopic Mass: 326.3144814g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.638 g/mL at 25 °C
- Boiling Point: 35-36 °C
- Flash Point: Fahrenheit: -56.2 ° f
Celsius: -49 ° c - Refractive Index: 1.496
- PSA: 0.00000
- LogP: 6.81180
- Color/Form: 1 M in pentane
- Optical Activity: [α]20/D −35 to ±5°, c = 1
Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H224-H304-H315-H319-H335 + H336-H411
- Warning Statement: P210-P261-P273-P301+P310-P305+P351+P338-P331
- Hazardous Material transportation number:UN 1265 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-36/37/38-51/53-65-67
- Safety Instruction: 16-26-61-62
-
Hazardous Material Identification:
- Storage Condition:−20°C
Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I300897-25ml |
(-)-Ipc2B(allyl)borane solution |
85116-38-7 | 25ml |
¥2,999.00 | 2021-05-24 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I300897-5ml |
(-)-Ipc2B(allyl)borane solution |
85116-38-7 | 5ml |
¥849.00 | 2021-05-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 678538-5ML |
Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- |
85116-38-7 | 5ml |
¥809.25 | 2023-11-29 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 678538-25ML |
Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- |
85116-38-7 | 25ml |
¥2154.93 | 2023-11-29 | ||
| BAI LING WEI Technology Co., Ltd. | 678538-5ML |
(?)-Ipc2B(allyl)borane solution |
85116-38-7 | 1?M in pentane | 5ML |
¥ 886 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | 678538-25ML |
(?)-Ipc2B(allyl)borane solution |
85116-38-7 | 1?M in pentane | 25ML |
¥ 3218 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | J30678538-5ml |
(?)-Ipc2B(allyl)borane solution |
85116-38-7 | 1?M in pentane | 5ml |
¥886 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J30678538-25ml |
(?)-Ipc2B(allyl)borane solution |
85116-38-7 | 1?M in pentane | 25ml |
¥3218 | 2023-11-24 |
Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-
Research Briefing on Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- (CAS: 85116-38-7) in Chemical Biology and Pharmaceutical Applications
Borane,2-propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, with the CAS number 85116-38-7, is a specialized organoborane compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique bicyclic structure and borane functionality, has shown promising applications in asymmetric synthesis, catalysis, and drug development. Its stereospecific properties make it particularly valuable for constructing complex molecular architectures with high enantioselectivity.
Recent studies have focused on the role of this borane derivative in facilitating C-C and C-X (X = heteroatom) bond-forming reactions, which are pivotal in medicinal chemistry. A 2023 publication in the Journal of the American Chemical Society demonstrated its efficacy as a chiral auxiliary in the synthesis of β-lactam antibiotics, achieving >95% enantiomeric excess. The study highlighted the compound's ability to induce stereocontrol at ambient temperatures, a significant advantage over traditional methods requiring cryogenic conditions.
In pharmaceutical applications, researchers at MIT (2024) have explored its potential as a boron carrier for neutron capture therapy (BNCT). The compound's lipophilic nature and stability in physiological conditions allow for improved tumor targeting compared to conventional boron agents. Preclinical trials showed a 40% increase in boron accumulation in glioblastoma models when using this derivative, coupled with reduced off-target distribution.
The mechanism of action for CAS 85116-38-7 involves its dual functionality as both a Lewis acid and a sterically hindered nucleophile. Density functional theory (DFT) calculations published in Angewandte Chemie (2023) revealed that the bicyclo[3.1.1]heptane framework creates a rigid chiral environment that dictates reaction trajectories, while the borane moiety activates substrates through non-covalent interactions. This combination enables unprecedented control over regio- and stereoselectivity in complex transformations.
Ongoing research at several pharmaceutical companies is investigating derivatives of this compound as potential kinase inhibitors. The borane's ability to form reversible covalent bonds with active-site lysines presents a novel mechanism for achieving selectivity among closely related kinase isoforms. Early-stage candidates have shown picomolar affinity for JAK3 with >100-fold selectivity over JAK1/JAK2, addressing a long-standing challenge in inflammatory disease therapeutics.
From a synthetic chemistry perspective, recent advances in the preparation of CAS 85116-38-7 have significantly improved its accessibility. A 2024 Nature Protocols article detailed a continuous-flow synthesis that reduces the traditional 7-step batch process to a 3-step operation with 85% overall yield. This development is crucial for enabling larger-scale applications in both academic and industrial settings.
Looking forward, the unique properties of this borane compound position it as a versatile tool for addressing multiple challenges in chemical biology. Its applications span from enabling novel synthetic methodologies to serving as a privileged scaffold in drug discovery. As research continues to uncover its full potential, we anticipate seeing this molecule play an increasingly important role in the development of next-generation therapeutics and synthetic technologies.
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